molecular formula C9H18ClN B2600629 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride CAS No. 2377030-65-2

6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride

Cat. No.: B2600629
CAS No.: 2377030-65-2
M. Wt: 175.7
InChI Key: JEURETNLOIFSRG-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C9H18ClN. It is a spirocyclic amine, characterized by a unique structure where a nitrogen atom is incorporated into a spirocyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine, in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as hydroxide, alkoxide, or amines; reactions are carried out in polar solvents like water or alcohols, often under reflux conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives with various functional groups.

Scientific Research Applications

6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Azaspiro[3.4]octane: A structurally related compound with similar spirocyclic framework but lacking the dimethyl substitution.

    6,6-Dimethyl-1-azaspiro[3.4]octane: The parent compound without the hydrochloride salt form.

    1,1-Dimethyl-6-azaspiro[3.4]octane: Another spirocyclic amine with different substitution pattern.

Uniqueness

6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

6,6-dimethyl-1-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-8(2)3-4-9(7-8)5-6-10-9;/h10H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEURETNLOIFSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C1)CCN2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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